molecular formula C13H14BrN5O B2455799 3-bromo-5-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]pyridine CAS No. 1795212-69-9

3-bromo-5-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]pyridine

Cat. No.: B2455799
CAS No.: 1795212-69-9
M. Wt: 336.193
InChI Key: UHINFKPLJZHASJ-UHFFFAOYSA-N
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Description

3-bromo-5-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]pyridine is a sophisticated heterocyclic building block designed for medicinal chemistry and drug discovery research. This multifunctional compound integrates several privileged pharmacophores, including a bromopyridine moiety and a 1,2,3-triazole-substituted piperidine, connected by a carbonyl linker. The 1,2,3-triazole ring is a well-known scaffold in pharmaceutical chemistry, valued for its rigidity, stability under in vivo conditions, and ability to participate in hydrogen bonding, which can be crucial for target binding . The bromine atom on the pyridine ring serves as a versatile synthetic handle for further structural elaboration via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, allowing researchers to generate a diverse array of analogues . The specific molecular architecture of this compound suggests its primary utility in the discovery and optimization of novel bioactive agents. Researchers can employ this chemical as a key intermediate in the synthesis of potential enzyme inhibitors, such as kinase inhibitors, where the planar pyridine and triazole systems can interact with the ATP-binding pocket. Its structural features also make it a candidate for developing probes in chemical biology or for use in constructing functional materials. This product is intended for use by trained researchers in a controlled laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(5-bromopyridin-3-yl)-[4-(triazol-1-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN5O/c14-11-7-10(8-15-9-11)13(20)18-4-1-12(2-5-18)19-6-3-16-17-19/h3,6-9,12H,1-2,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHINFKPLJZHASJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=CN=N2)C(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-bromo-5-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]pyridine is a complex organic compound notable for its intricate molecular structure. It features a brominated pyridine ring, a piperidine moiety, and a triazole linkage, which collectively contribute to its diverse biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Molecular Characteristics

The molecular formula of this compound is C14H16BrN5O, with a molecular weight of approximately 367.24 g/mol. Its structural complexity allows for various interactions with biological targets, enhancing its potential as a pharmacological agent.

Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various cellular targets. The presence of the triazole and piperidine moieties has been linked to several pharmacological effects:

  • Antimicrobial Activity : Compounds containing triazole and piperidine structures have shown significant antimicrobial properties. For instance, similar derivatives have demonstrated efficacy against Candida auris, with minimum inhibitory concentrations (MIC) ranging from 0.24 to 0.97 µg/mL .
  • Anticancer Properties : Triazole derivatives are recognized for their anticancer activities. They induce apoptosis and cell cycle arrest in cancer cell lines, suggesting that this compound may also exhibit similar effects .

The mechanisms through which this compound exerts its biological effects involve multiple pathways:

  • Binding Interactions : The compound's aromatic nature facilitates binding interactions through hydrogen bonds and π–π stacking with target proteins.
  • Cellular Impact : Studies indicate that derivatives can disrupt cellular membranes and induce apoptotic pathways in fungal pathogens .
  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:

Compound NameStructural FeaturesBiological Activity
4-(1H-Triazolyl)phenylpiperazineTriazole linked to piperazineAntidepressant activity
5-(4-Pyridyl)-2H-tetrazoleTetrazole instead of triazoleAntimicrobial properties
Piperidine-based triazolylacetamide derivativesPiperidine linked with triazoleAntifungal activity against C. auris

This table highlights how the unique combination of brominated pyridine with triazole and piperidine functionalities in this compound may enhance its binding affinity and biological activity compared to other compounds.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of similar compounds:

  • Antifungal Studies : Research on piperidine-based triazole derivatives indicates promising antifungal activity against resistant strains like C. auris, with mechanisms involving membrane disruption and apoptosis induction .
  • Cancer Research : Investigations into related pyrazolo[3,4-b]pyridines reveal their potential as selective inhibitors of CDK enzymes, demonstrating significant antiproliferative effects on various cancer cell lines .

Scientific Research Applications

Medicinal Chemistry

  • Antimicrobial Activity : Compounds similar to 3-bromo-5-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]pyridine have demonstrated significant antimicrobial properties. Research indicates that derivatives can exhibit inhibitory effects against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) as low as 0.21 µM for certain derivatives .
  • Anti-inflammatory Properties : In vitro studies have shown that this compound may inhibit cyclooxygenase-2 (COX-2) activity, an enzyme involved in inflammatory processes. The IC50 values for related compounds suggest comparable efficacy to established anti-inflammatory drugs like celecoxib .
  • Antitubercular Potential : Recent studies have focused on synthesizing novel compounds aimed at combating tuberculosis. Certain derivatives of this compound exhibited IC50 values ranging from 1.35 to 2.18 µM against Mycobacterium tuberculosis, indicating potential applications in treating resistant strains .

Biological Research

The compound has also been explored for its role as a bioactive molecule in various biological assays:

  • Cellular Target Interaction : Similar compounds have been found to interact with cellular targets influencing various biochemical pathways, leading to downstream effects on cellular function.
  • Structure-Activity Relationships (SAR) : SAR studies indicate that modifications to the triazole and piperidine rings significantly influence biological activity. For example, bromination at specific positions enhances antimicrobial potency and the presence of the piperidine ring improves binding affinity to biological targets due to favorable steric interactions .
Biological ActivityCompoundMIC (µM)IC50 (µM)Target
AntimicrobialThis compound0.21-E. coli, P. aeruginosa
Anti-inflammatoryDerivative X-0.04COX-2
AntitubercularRelated Compound1.35-M. tuberculosis

Study on Antimicrobial Agents

Research has highlighted the potential of triazole derivatives in developing new antimicrobial agents. The study found that specific modifications to the triazole ring improved the efficacy against bacterial strains significantly.

Cytotoxicity Assessment

Studies evaluating the cytotoxicity of compounds derived from triazole structures against human cell lines (e.g., HEK-293) indicated low toxicity levels, making them suitable candidates for further therapeutic development .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at the Bromine Site

The bromine at position 3 undergoes substitution under SNAr conditions due to electron-withdrawing effects from the pyridine ring and adjacent carbonyl group.
Key Reactions:

Reagents/ConditionsProductsYieldNotes
Morpholine, K₂CO₃, DMF, reflux3-Morpholino derivative57–71%Observed in analogous brominated isothiazolopyridines
cis-2,6-Dimethylmorpholine, EtOH, reflux3-(Dimethylmorpholino) derivative71%Steric effects reduce yield compared to morpholine
NaN₃, DMSO, 80°C3-Azido derivativeN/AAzide introduction enables click chemistry downstream applications

Mechanism:

  • Base (e.g., K₂CO₃) deprotonates the nucleophile (e.g., amine), which attacks the electron-deficient C3 position.

  • Bromide departure completes substitution. Polar aprotic solvents (DMF, DMSO) enhance reactivity .

Transition Metal-Catalyzed Cross-Coupling Reactions

The C–Br bond participates in palladium-catalyzed coupling reactions, enabling diversification of the pyridine scaffold.
Examples:

Reaction TypeReagents/ConditionsProductsYield
Suzuki-MiyauraArylboronic acid, Pd(PPh₃)₄, Cs₂CO₃, dioxane/H₂O, 80°C3-Aryl derivatives89%
Buchwald-HartwigPrimary/secondary amines, Pd₂(dba)₃, Xantphos, t-BuONa, toluene, 100°C3-Amino derivatives60–85%

Key Considerations:

  • Electron-withdrawing groups enhance oxidative addition of Pd(0) to C–Br.

  • Steric hindrance from the triazole-piperidine group may necessitate elevated temperatures or microwave assistance.

Functionalization of the Triazole Moiety

The 1H-1,2,3-triazole group undergoes regioselective modifications:
Reactions:

Reagents/ConditionsProducts
Alkyl halides, K₂CO₃, DMFN1-alkylated triazoles
Acryloyl chloride, Et₃N, CH₂Cl₂Triazole-acrylamide conjugates
Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC)Triazole-linked bioconjugates

Notes:

  • Alkylation occurs preferentially at the N1 position of the triazole due to electronic and steric factors .

  • Click chemistry enables bioconjugation for drug-targeting applications .

Carbonyl Group Transformations

The piperidine-1-carbonyl group participates in classical carbonyl chemistry:
Reactions:

Reagents/ConditionsProducts
LiAlH₄, THF, 0°C → RTPiperidinylmethanol derivative
NH₂NH₂·H₂O, EtOH, refluxPiperidinylcarbohydrazide
ROH, H₂SO₄ (Fischer esterification)Piperidinyl ester analogs

Mechanistic Insight:

  • Reduction with LiAlH₄ proceeds via hydride transfer to the carbonyl carbon, yielding a secondary alcohol.

  • Hydrazine forms hydrazides, useful for Schiff base or heterocycle synthesis.

Electrophilic Substitution on the Pyridine Ring

Electrophilic substitution is disfavored at C3 and C5 due to electron-withdrawing groups but may occur at C4 under forcing conditions:
Example:

Reagents/ConditionsProducts
HNO₃/H₂SO₄, 100°C4-Nitro derivative

Challenges:

  • Electron-deficient pyridine rings require strong electrophiles and elevated temperatures.

  • Competing side reactions (e.g., oxidation) necessitate careful optimization .

Oxidation and Reduction Reactions

Oxidation:

  • Pyridine ring oxidation with KMnO₄/H₂SO₄ yields pyridine N-oxide, enhancing reactivity toward electrophiles.
    Reduction:

  • Catalytic hydrogenation (H₂, Pd/C) reduces the pyridine to piperidine, altering ring aromaticity.

Q & A

Q. Data Comparison :

  • Use SHELXL to refine X-ray data (twinning correction, anisotropic displacement parameters) .
  • Compare with DFT-optimized geometries (e.g., B3LYP/6-31G* level) to identify energy-minimized conformers .

Q. Experimental Validation :

  • Perform variable-temperature NMR to detect conformational flexibility .
  • Use NOESY/ROESY to confirm spatial proximity of protons in solution .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in biological targets?

  • Methodological Answer :
  • Analog Synthesis :
  • Vary substituents on the triazole (e.g., benzyl vs. phenyl groups) and pyridine (e.g., Br → CF₃) .
  • Introduce bioisosteres (e.g., replace triazole with imidazole) .
  • Biological Assays :
  • Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR binding assays .
  • Correlate activity with computed descriptors (e.g., LogP, polar surface area) using QSAR models .

Q. How can hygroscopic intermediates be stabilized during synthesis?

  • Methodological Answer :
  • Handling : Store intermediates under inert atmosphere (N₂/Ar) and use anhydrous solvents .
  • Derivatization : Protect reactive groups (e.g., convert amines to Boc-protected analogs) .
  • Lyophilization : For water-sensitive compounds, freeze-dry after extraction to prevent hydrolysis .

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